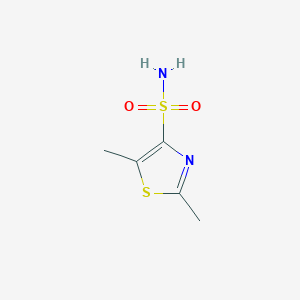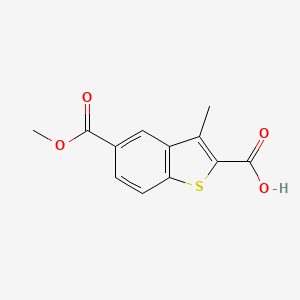amino}acetic acid hydrochloride](/img/structure/B13520029.png)
2-{[(5-Chlorothiophen-2-yl)methyl](methyl)amino}acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO2S and a molecular weight of 256.14 g/mol It is characterized by the presence of a chlorothiophene ring, a methylamino group, and an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid to form the final product, 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorothiophene ring is replaced by other nucleophiles such as amines or thiols.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides.
Applications De Recherche Scientifique
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride can be compared with other similar compounds, such as :
2-{(5-Chlorothiophen-2-yl)methylcarbamoyl}acetic acid: This compound has a similar structure but with a different substituent on the amino group, leading to variations in its chemical and biological properties.
2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid: This compound lacks the methyl group on the amino moiety, which may affect its reactivity and interactions with biological targets.
The uniqueness of 2-{(5-Chlorothiophen-2-yl)methylamino}acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C8H11Cl2NO2S |
|---|---|
Poids moléculaire |
256.15 g/mol |
Nom IUPAC |
2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2S.ClH/c1-10(5-8(11)12)4-6-2-3-7(9)13-6;/h2-3H,4-5H2,1H3,(H,11,12);1H |
Clé InChI |
ITVNFOIMYKLPOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(S1)Cl)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


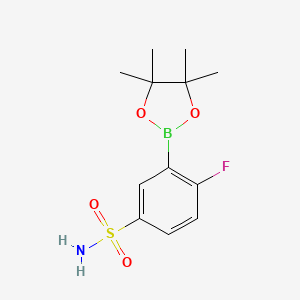
![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
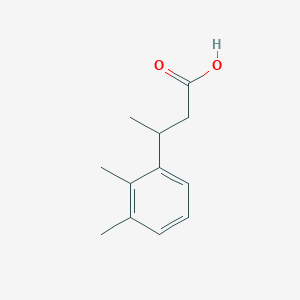

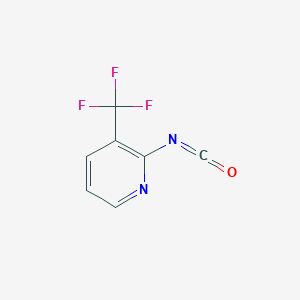
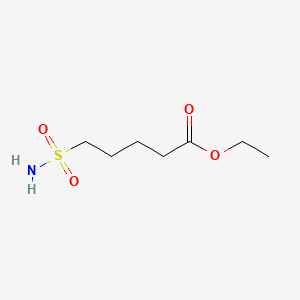
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
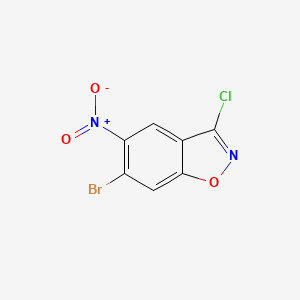
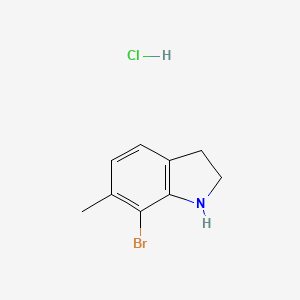
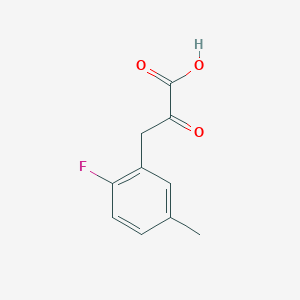
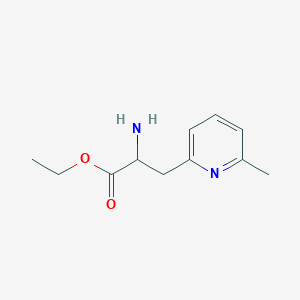
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
